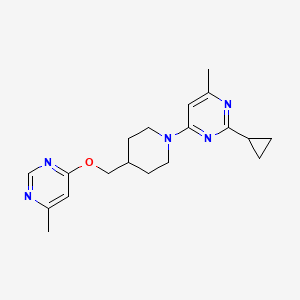![molecular formula C20H19F2N3O4 B2412136 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421514-21-7](/img/structure/B2412136.png)
2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely a heterocyclic compound due to the presence of azetidine and imidazole rings in its structure. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves various organic reactions. For instance, the azetidine ring could be formed through a cyclization reaction, and the imidazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the azetidine ring might undergo ring-opening reactions, and the imidazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has explored the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole, which is structurally related to the compound . These compounds have potential applications in medicinal chemistry and pharmaceutical development (Adnan, Hassan, & Thamer, 2014).
Non-linear Optical (NLO) Materials
A study on derivatives of benzimidazole, closely related to the compound, highlights their promising applications in non-linear optical devices. The research indicates significant molecular hyperpolarizabilities and favorable NLO behavior, suggesting potential use in optical technology (Manikandan, Perumal, & Jayamoorthy, 2019).
Antioxidant Properties
Some benzimidazole derivatives have been investigated for their antioxidant properties. This research is relevant due to the structural similarity with the compound , indicating potential applications in combating oxidative stress-related diseases (Alp et al., 2015).
Antimicrobial Agents
Research on novel azetidin-2-ones, structurally related to the compound, has shown potential as antimicrobial agents. This suggests possible applications in developing new antibacterial and antifungal drugs (Ansari & Lal, 2009).
Corrosion Inhibition
Studies on benzimidazole derivatives containing oxadiazoles have revealed their effectiveness as corrosion inhibitors. This suggests potential applications in industrial processes involving metal protection (Ammal, Prajila, & Joseph, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3.C2H2O4/c1-11-2-5-16-17(6-11)22-18(21-16)13-9-23(10-13)8-12-3-4-14(19)15(20)7-12;3-1(4)2(5)6/h2-7,13H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILIJOOKLQJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=C(C=C4)F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)







![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)
